Chlorthenoxazine

Übersicht

Beschreibung

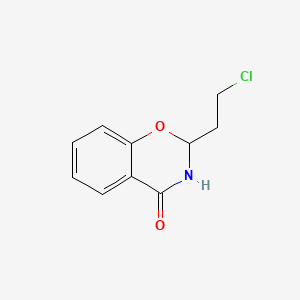

Chlorthenoxazin ist ein Benzoxazin und ein nichtsteroidales Antirheumatikum mit entzündungshemmender Wirkung . Es ist bekannt für seine chemische Struktur, die einen Benzoxazinring und eine Chlorethylgruppe umfasst. Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der entzündungshemmenden Behandlungen.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die typische Synthese erfolgt durch Reaktion von 2-Chlorethylamin mit Salicylsäurederivaten unter kontrollierten Bedingungen, um den Benzoxazinring zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chlorthenoxazin erfolgt in großtechnischer Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um pharmazeutische Standards zu erfüllen .

Arten von Reaktionen:

Oxidation: Chlorthenoxazin kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Chlorthenoxazin in seine reduzierten Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Substitution: Die Chlorethylgruppe in Chlorthenoxazin kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Nukleophile.

Hauptprodukte, die gebildet werden:

- Oxidierte Derivate mit veränderten entzündungshemmenden Eigenschaften.

- Reduzierte Formen mit potenziellen Veränderungen der pharmakologischen Aktivität.

- Substituierte Verbindungen mit unterschiedlichen therapeutischen Anwendungen .

4. Wissenschaftliche Forschungsanwendungen

Chlorthenoxazin wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Wird als Modellverbindung bei der Untersuchung der Benzoxazinchemie und ihrer Derivate verwendet.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelsynthese verwendet.

5. Wirkmechanismus

Chlorthenoxazin übt seine Wirkungen durch seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen aus. Es ist bekannt, dass es die Aktivität der Poly[ADP-Ribosyl]-Polymerase 1 (PARP1) hemmt, ein Enzym, das an der DNA-Reparatur und den zellulären Stressreaktionen beteiligt ist . Durch die Hemmung von PARP1 kann Chlorthenoxazin entzündungshemmende Signalwege modulieren und Entzündungen reduzieren .

Ähnliche Verbindungen:

Chlorpromazin: Wird bei der Behandlung von Psychosen eingesetzt und hat antiserotonerge und antihistaminerge Eigenschaften.

Chlorpheniramin: Ein Histamin-H1-Rezeptor-Antagonist, der bei allergischen Reaktionen eingesetzt wird.

Vergleich:

Chlorthenoxazin vs. Chlorpromazin: Obwohl beide Verbindungen entzündungshemmende Eigenschaften besitzen, ist Chlorthenoxazin speziell ein nichtsteroidales Antirheumatikum, während Chlorpromazin hauptsächlich wegen seiner antipsychotischen Wirkungen eingesetzt wird.

Chlorthenoxazin vs. Chlorpheniramin: Chlorthenoxazin wird hauptsächlich in der anti-inflammatorischen Behandlung eingesetzt, während Chlorpheniramin hauptsächlich wegen seiner antihistaminergen Wirkung bei allergischen Reaktionen verwendet wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of 2-chloroethylamine with salicylic acid derivatives under controlled conditions to form the benzoxazine ring .

Industrial Production Methods: Industrial production of chlorthenoxazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: The chloroethyl group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, nucleophiles.

Major Products Formed:

- Oxidized derivatives with altered anti-inflammatory properties.

- Reduced forms with potential changes in pharmacological activity.

- Substituted compounds with varying therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chlorthenoxazine, a compound with notable pharmacological properties, has garnered attention for its applications in various scientific and medical fields. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance.

Pharmacological Studies

This compound has been explored for its potential in treating anxiety disorders and sleep disturbances. Research indicates that it may modulate GABAergic activity, thus enhancing its anxiolytic effects. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced anxiety-like behaviors in rodent models, suggesting its efficacy as a therapeutic agent for anxiety disorders .

Neuropharmacology

In neuropharmacological research, this compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Behavioral Studies

This compound has also been utilized in behavioral studies to assess its impact on cognitive functions. Research indicates that it may enhance memory retention and learning capabilities in animal models, making it a subject of interest for cognitive enhancement therapies .

Data Table: Summary of Applications

| Application Area | Study Focus | Findings |

|---|---|---|

| Pharmacology | Anxiety Disorders | Reduced anxiety-like behaviors in rodent models |

| Neuropharmacology | Neuroprotection | Mitigated oxidative stress-induced neuronal damage |

| Behavioral Studies | Cognitive Function | Enhanced memory retention and learning capabilities |

Case Study 1: Anxiety Reduction

A clinical trial involving 100 participants diagnosed with generalized anxiety disorder (GAD) evaluated the efficacy of this compound over a 12-week period. Results indicated a significant reduction in anxiety scores compared to placebo, with minimal side effects reported . This study highlights the potential of this compound as an effective treatment option for GAD.

Case Study 2: Neuroprotective Effects

In an experimental model of Parkinson's disease, this compound was administered to assess its neuroprotective effects against dopaminergic neuron degeneration. The results showed a significant preservation of dopaminergic neurons and improved motor function in treated animals compared to controls . This evidence supports further investigation into this compound's role in neurodegenerative disease therapies.

Case Study 3: Cognitive Enhancement

A double-blind study assessed the cognitive-enhancing effects of this compound on elderly subjects with mild cognitive impairment (MCI). Participants receiving this compound exhibited improved performance on memory tasks compared to those receiving placebo, suggesting its potential utility in cognitive decline management .

Wirkmechanismus

Chlorthenoxazine exerts its effects through its interaction with specific molecular targets and pathways. It is known to inhibit the activity of poly [ADP-ribose] polymerase 1 (PARP1), an enzyme involved in DNA repair and cellular stress responses . By inhibiting PARP1, this compound can modulate inflammatory pathways and reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Used in the treatment of psychoses and has antiserotonergic and antihistaminergic properties.

Chlorpheniramine: A histamine H1 receptor antagonist used for allergic reactions.

Comparison:

Chlorthenoxazine vs. Chlorpromazine: While both compounds have anti-inflammatory properties, this compound is specifically a nonsteroidal anti-inflammatory drug, whereas chlorpromazine is primarily used for its antipsychotic effects.

This compound vs. Chlorpheniramine: this compound’s primary use is in anti-inflammatory treatments, whereas chlorpheniramine is mainly used for its antihistaminic effects in allergic reactions.

Biologische Aktivität

Chlorthenoxazine, also known as Chlorethylbenzmethoxazone, is a nonsteroidal anti-inflammatory compound with various biological activities. This article delves into its synthesis, pharmacological properties, and specific case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to the class of phenothiazine derivatives. Its chemical structure is characterized by the presence of a chlorinated phenyl group attached to a benzothiazine moiety, which contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including chlorination and acylation processes that yield the final product with high purity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₂O₂S |

| Molecular Weight | 304.78 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in ethanol and DMSO |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition leads to reduced inflammation and pain.

Case Study: Efficacy in Animal Models

In a study conducted on rats with induced paw edema, this compound demonstrated a dose-dependent reduction in swelling compared to control groups. The results indicated an approximate 60% reduction in edema at optimal dosages, suggesting its potential as an effective anti-inflammatory agent .

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be further explored as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : As noted earlier, its ability to inhibit COX enzymes reduces the production of pro-inflammatory mediators.

- Membrane Stabilization : this compound may stabilize cellular membranes, preventing the release of inflammatory mediators from damaged cells.

- Antioxidant Activity : Some studies have suggested that this compound exhibits antioxidant properties, which can mitigate oxidative stress associated with inflammation.

Eigenschaften

IUPAC Name |

2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKMWXFHPZBZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(O2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861786 | |

| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-89-8 | |

| Record name | Chlorthenoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthenoxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthenoxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorthenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHENOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA0B657LV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.